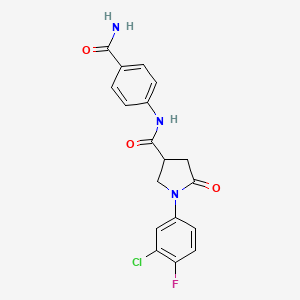![molecular formula C20H25NO6 B11162662 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B11162662.png)
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves the reaction of 7-hydroxy-4-propylcoumarin with norleucine in the presence of an activating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the coumarin core .
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s anti-inflammatory and anticancer properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with various molecular targets. The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its propyl group at the 4-position and the norleucine moiety contribute to its unique pharmacological profile .
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-3-5-7-16(20(24)25)21-18(22)12-26-14-8-9-15-13(6-4-2)10-19(23)27-17(15)11-14/h8-11,16H,3-7,12H2,1-2H3,(H,21,22)(H,24,25) |
InChI Key |
AFYRLTWTNUGFLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(4-methylphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N~4~-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B11162595.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11162601.png)


![6-chloro-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11162617.png)

![methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11162633.png)
![N-cyclohexyl-2-{[(phenylsulfonyl)acetyl]amino}benzamide](/img/structure/B11162636.png)
![Ethyl 1-{[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}piperidine-4-carboxylate](/img/structure/B11162641.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11162656.png)
![9-(3-fluoro-4-methoxyphenyl)-8-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11162666.png)
![1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B11162674.png)
![3-(benzylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B11162681.png)
